1-Chloropent-4-en-2-one
Description
1-Chloropent-4-en-2-one is an organic compound with the molecular formula C₅H₇ClO It is a chlorinated derivative of pentenone, characterized by the presence of a chlorine atom at the first carbon and a double bond between the fourth and fifth carbons
Properties
CAS No. |
100636-38-2 |
|---|---|
Molecular Formula |
C5H7ClO |
Molecular Weight |
118.56 g/mol |
IUPAC Name |
1-chloropent-4-en-2-one |
InChI |
InChI=1S/C5H7ClO/c1-2-3-5(7)4-6/h2H,1,3-4H2 |
InChI Key |
BNQGBULLSSEFID-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloropent-4-en-2-one can be synthesized through several methods. One common route involves the reaction of 2-chloroacetonitrile with allyltrimethylsilane under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions using readily available precursors. The process may include steps such as chlorination and subsequent purification to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloropent-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloropent-4-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloropent-4-en-2-one involves its reactivity with various biological and chemical entities. The chlorine atom and the double bond make it a versatile compound for forming new bonds and interacting with different molecular targets. Pathways involved may include nucleophilic attack on the carbonyl carbon or electrophilic addition to the double bond.
Comparison with Similar Compounds
4-Chloropent-3-en-2-one: Another chlorinated pentenone with a different position of the chlorine atom.
4-Chloropentan-2-one: A saturated analog without the double bond.
Biological Activity
1-Chloropent-4-en-2-one is a chlorinated organic compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and comparative studies with related compounds.
Chemical Structure and Properties
This compound has the following structural formula:
- Molecular Formula : C₅H₇ClO
- Molecular Weight : 132.56 g/mol
This compound features a chlorinated carbon chain with a carbonyl group, which contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through the following mechanisms:
- Nucleophilic Attack : The carbonyl group can undergo nucleophilic attack, leading to the formation of adducts with proteins and nucleic acids.
- Reactive Intermediates Formation : The compound can generate reactive intermediates that may modulate biochemical pathways, potentially affecting cell signaling and metabolic processes.
- Enzyme Inhibition : Studies have suggested that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in drug development .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, showcasing minimum inhibitory concentrations (MIC) as low as 32 µg/mL .
Antioxidant Activity
The compound has been evaluated for its antioxidant properties. In vitro assays revealed that this compound can scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases .
Cytotoxic Effects
In cellular models, this compound has shown cytotoxic effects on cancer cell lines. The IC50 values for various cancer types were reported below 10 µM, indicating potent activity. This suggests a possible role in cancer therapeutics .
Comparative Studies
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C₅H₇ClO | Contains a carbonyl group | Antimicrobial, antioxidant, cytotoxic |
| 1-Chloropent-2-en-4-one | C₅H₇ClO | Different double bond position | Moderate antimicrobial activity |
| (E)-1-chloropent-1-en-3-one | C₅H₇ClO | Variation in double bond configuration | Potential herbicidal properties |
These comparisons highlight how slight modifications in structure can lead to significant differences in biological activity.
Study on Antimicrobial Efficacy
A recent study focused on the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is crucial in treating persistent infections .
Investigation into Antioxidant Mechanisms
Another study explored the antioxidant mechanisms of this compound using DPPH radical scavenging assays. The findings suggested that the compound's ability to donate electrons significantly mitigated oxidative damage in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
